[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Description
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol (C₁₄H₂₁NO₂) is a piperidine-derived compound featuring a methoxyphenyl substituent at the 2-position and a hydroxymethyl group at the 3-position of the piperidine ring. Its molecular structure is characterized by a six-membered piperidine ring with a methyl group at the 1-position, contributing to its stereochemical and electronic properties. The compound has a monoisotopic mass of 235.15723 Da and an InChIKey of FGKFSGZEKVATDB-UHFFFAOYSA-N .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFSGZEKVATDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction forms 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then reduced to the desired methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo further reduction to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine structure allows for various modifications, making it useful in the development of pharmaceuticals and other chemical intermediates. The synthesis typically involves methods such as nucleophilic substitution and reduction reactions to introduce functional groups effectively.
Table 1: Synthetic Routes for [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Piperidine Ring | Cyclization | Appropriate precursors |
| Introduction of Methoxyphenyl | Nucleophilic Substitution | Alkyl halides |
| Addition of Hydroxymethyl | Reduction | Lithium aluminum hydride (LiAlH4) |
Biological Applications
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its interactions with various biological targets, including receptors and enzymes. For instance, compounds derived from this structure have shown promise in modulating serotonin receptor activity, which can be beneficial in treating mood disorders .
Case Study: Antipsychotic Activity
A related compound demonstrated significant antipsychotic effects in animal models, indicating the potential of piperidine derivatives in neuropharmacology. Behavioral studies showed that these compounds could influence locomotor activity and pre-pulse inhibition, which are critical measures in psychopharmacological research .
Industrial Applications
Chemical Intermediates
In the industrial sector, this compound is utilized as an intermediate in the production of active pharmaceutical ingredients (APIs). Its structural properties facilitate the synthesis of diverse agrochemicals and fine chemicals, making it valuable for chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to specific sites, while the piperidine ring can influence the overall conformation and activity of the compound. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Biological Activity
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyphenyl group, which is believed to contribute to its biological properties. The presence of the hydroxymethyl group enhances its solubility and may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various biological responses. The exact pathways and interactions require further elucidation through targeted studies.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Neuroprotective Effects : Similar compounds have shown promise in protecting neurons from damage, suggesting that this compound may possess neuroprotective properties.
- Antidepressant Activity : Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, indicating potential antidepressant effects.
- Antimicrobial Properties : The structural features of this compound suggest it might exhibit antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Neuroprotective | Potential protection against neuronal damage | |
| Antidepressant | Modulation of neurotransmitter systems | |
| Antimicrobial | Activity against various pathogens |
Case Studies
- Neuroprotection : A study on similar piperidine derivatives indicated that these compounds could protect neuronal cells from oxidative stress. This suggests that this compound may also confer similar protective benefits.
- Antidepressant Effects : Research involving related compounds showed alterations in serotonin and norepinephrine levels, which are critical in mood regulation. This points towards the potential antidepressant effects of this compound.
- Antimicrobial Activity : Investigation into the antimicrobial properties of piperidine derivatives revealed effectiveness against several bacterial strains, indicating a possible role for this compound in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
